2-(Iodoethynyl)thiophene

Description

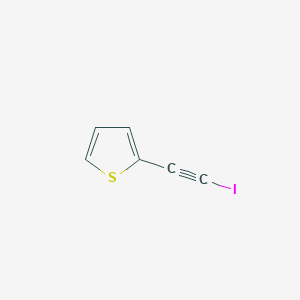

Structure

3D Structure

Properties

Molecular Formula |

C6H3IS |

|---|---|

Molecular Weight |

234.06 g/mol |

IUPAC Name |

2-(2-iodoethynyl)thiophene |

InChI |

InChI=1S/C6H3IS/c7-4-3-6-2-1-5-8-6/h1-2,5H |

InChI Key |

QCGOAEJKLOKXMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C#CI |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Iodoethynyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the functionalization of 2-(iodoethynyl)thiophene. The polarized carbon-iodine bond and the electron-rich thiophene (B33073) ring participate in a range of catalytic cycles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne chemistry. In the context of this compound, this reaction is pivotal for the extension of the acetylene unit, leading to the formation of more complex π-conjugated systems.

The regioselectivity of the Sonogashira coupling is a critical aspect when this compound is reacted with di-halogenated aryl or heteroaryl partners. Studies on related diiodoheteroindenes have shown that the nature of the heterocycle and the alkyne coupling partner influences the reaction's outcome. For instance, in 2,3-diiodobenzothiophene, the Sonogashira coupling demonstrates a high regioselectivity for the C2 position. rsc.org This preference is attributed to the electronic properties of the substrate, where the initial alkyne substitution at C2 can electronically influence the reactivity of the adjacent C-I bond. rsc.org While a disubstituted byproduct can form, the reaction conditions can be optimized to favor monosubstitution. rsc.org This inherent regioselectivity is crucial for the controlled, stepwise synthesis of multifunctionalized thiophene derivatives.

| Entry | Diiodoheteroindene | Alkyne | Product(s) | Ratio (Mono:Di) | Reference |

| 1 | 2,3-Diiodoindole | Methyl propargyl ether | C2-substituted, Disubstituted | 2:1 | rsc.org |

| 2 | 2,3-Diiodobenzofuran | Methyl propargyl ether | C2-substituted, Disubstituted | 2:1 | rsc.org |

| 3 | 2,3-Diiodobenzothiophene | Phenylacetylene | C2-substituted | High regioselectivity | rsc.org |

This table presents data on the regioselectivity of Sonogashira coupling in diiodoheteroindenes, which serves as a model for the expected reactivity of this compound with dihaloaryl partners.

The controlled reactivity of iodoalkynes in Sonogashira couplings makes this compound a valuable building block for the synthesis of unsymmetrical enediyne systems. These motifs are of interest due to their potential biological activity and applications in materials science. A one-pot, sequential coupling strategy can be employed, where this compound is first coupled with one alkyne, followed by the introduction of a second, different alkyne to a dihaloaromatic core. The high regioselectivity observed in the initial coupling with substrates like 2,3-diiodobenzothiophene is instrumental in achieving the desired unsymmetrical substitution pattern. rsc.org This approach allows for the efficient construction of complex enediynes with distinct substituents on the alkynyl moieties.

Gold(I)-Catalyzed Alkynylative Cyclization Pathways

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the context of substrates containing the this compound moiety, gold(I) catalysis can initiate intramolecular cyclization cascades. For instance, gold-catalyzed cyclization of diethynylthiophenes can proceed via different pathways, such as 5-endo or 6-endo cyclizations, depending on the substitution pattern and the electronic nature of the diyne backbone. nih.gov These reactions can lead to the formation of novel fused heterocyclic systems, such as pentaleno[c]thiophenes, through the formation of gold-vinylidene intermediates and subsequent C-H bond activation. nih.gov The electronic properties of the thiophene ring in this compound can influence the mode of cyclization, directing the reaction towards specific structural outcomes.

Palladium-Catalyzed Carboxyalkynylation of Olefins

While direct examples of palladium-catalyzed carboxyalkynylation of olefins using this compound are not extensively documented in the provided search results, the principles of related palladium-catalyzed reactions suggest its potential. Palladium catalysis is widely used for the annulation of alkenes. rsc.org In a hypothetical carboxyalkynylation, a palladium catalyst would coordinate to the olefin, followed by oxidative addition of the iodoalkyne. Subsequent migratory insertion of the olefin into the palladium-alkynyl bond and reductive elimination would yield the desired carboxyalkynylated product. The efficiency and regioselectivity of such a transformation would likely be influenced by the nature of the olefin, the palladium catalyst and ligands, and the reaction conditions.

Cyclization and Cycloisomerization Reactions

Beyond cross-coupling reactions, the this compound scaffold is amenable to various cyclization and cycloisomerization reactions, leading to the formation of diverse thiophene-containing polycyclic structures. These transformations can be promoted by various catalysts or reaction conditions, including other metals or light.

For instance, the synthesis of thiophene derivatives can be achieved through the cyclization of functionalized alkynes. nih.govmdpi.comresearchgate.net In reactions involving this compound derivatives, the iodo group can serve as a leaving group or a handle for further functionalization after the initial cyclization event. For example, iodocyclization of S-containing alkyne substrates is a known method for preparing iodine-containing thiophenes, which can then undergo further cross-coupling reactions. mdpi.com

Intramolecular Cyclizations Promoted by Transition Metals (e.g., Cr(II)- and Ni(II)-catalyzed systems)

Transition metal-catalyzed intramolecular cyclizations represent a powerful tool for the construction of complex cyclic and heterocyclic systems. The reactivity of the iodoalkyne moiety in this compound makes it a suitable substrate for such transformations, particularly with nickel(II) catalysts.

While specific examples of Cr(II)-catalyzed intramolecular cyclizations of this compound derivatives are not extensively documented in the literature, Cr(II) is known to catalyze Csp2-Csp3 cross-coupling reactions involving organomagnesium reagents and alkyl iodides nih.gov. This suggests the potential for chromium-catalyzed processes involving the carbon-iodine bond of the iodoalkyne.

In contrast, nickel-catalyzed cyclizations of substrates bearing iodoalkyne functionalities are more established. For instance, an efficient and convenient nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones has been developed to produce 2,4-disubstituted quinolines rsc.orgnih.gov. In a similar vein, a nickel-catalyzed anti-carbometallative cyclization of alkyne-azides with organoboronic acids has been reported for the synthesis of 2,3-diarylquinolines. Furthermore, nickel catalysis has been employed in the cyclization of 1,7-enynes to selectively synthesize dihydrocyclobuta[c]quinolin-3-ones and benzo[b]azocin-2-ones, with the product being controlled by the reaction temperature researchgate.net. These examples highlight the utility of nickel catalysts in promoting the intramolecular cyclization of substrates containing iodoalkyne or similar functionalities, suggesting that this compound derivatives could be valuable precursors for the synthesis of various fused heterocyclic systems under nickel catalysis.

| Reactants | Catalyst System | Product | Key Features |

|---|---|---|---|

| 2-Iodoanilines and Alkynyl Aryl Ketones | Ni(II) complex | 2,4-Disubstituted Quinolines | Efficient synthesis of quinoline derivatives. rsc.orgnih.gov |

| Alkyne-Azides and Organoboronic Acids | Ni(II) complex | 2,3-Diarylquinolines | Anti-carbometallative cyclization. |

| 1,7-Enynes (N-(o-ethynylaryl)acrylamides) | Ni(II) complex | Dihydrocyclobuta[c]quinolin-3-ones or Benzo[b]azocin-2-ones | Temperature-controlled selectivity. researchgate.net |

Electrophile-Promoted Heterocyclizations for Fused Heterocyclic Systems

The electron-rich nature of the alkyne moiety in this compound makes it susceptible to attack by electrophiles, initiating intramolecular cyclization reactions to form fused heterocyclic systems. This strategy provides a powerful method for the synthesis of a variety of complex molecules.

Iodine-mediated electrophilic cyclization, or iodocyclization, is a particularly effective method for the synthesis of O, N, S, and Se-containing heterocycles from alkyne precursors nih.gov. For example, the electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones using an I2/K3PO4 system provides a straightforward route to highly substituted iodofurans under mild conditions wikipedia.org. Similarly, N-(2-alkynyl)anilines can be cyclized using electrophiles such as iodine monochloride (ICl), iodine (I2), or bromine (Br2) to afford 3-halo-substituted quinolines in good yields researchgate.netresearchgate.net. These reactions typically proceed via a 6-endo-dig cyclization pathway.

In the context of this compound, a suitably functionalized derivative could undergo electrophilic cyclization to generate fused thiophene systems. For instance, a this compound bearing a nucleophilic group at the 3-position could potentially cyclize upon treatment with an electrophile to form a thieno[3,2-b] heterocycle. The synthesis of thieno[2,3-b]pyridine and thieno[2,3-b]thiophene derivatives, for example, often involves the cyclization of functionalized thiophene precursors researchgate.netclockss.orgwhiterose.ac.ukrsc.org. While direct examples starting from this compound are not prevalent, the established principles of electrophile-promoted heterocyclization suggest its potential as a valuable synthetic precursor.

"Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform. The alkyne functionality in this compound makes it an ideal substrate for such reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing the Alkyne Moiety

The CuAAC reaction is a prime example of click chemistry, involving the reaction between an azide and a terminal alkyne to form a 1,2,3-triazole. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The alkyne moiety of this compound can readily participate in CuAAC reactions, allowing for its conjugation to a wide variety of molecules bearing an azide group.

The presence of the iodine atom on the alkyne does not inhibit the CuAAC reaction and can even offer advantages. The resulting 5-iodo-1,2,3-triazole products are versatile synthetic intermediates that can be further functionalized through cross-coupling reactions.

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne and Azide |

| Catalyst | Copper(I) |

| Product | 1,4-Disubstituted 1,2,3-Triazole |

| Advantages | High yield, high regioselectivity, mild reaction conditions, wide functional group tolerance. |

Strain-Promoted Cycloaddition Pathways for Bioconjugation (general relevance)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation of the CuAAC reaction that does not require a cytotoxic copper catalyst, making it suitable for bioconjugation applications in living systems. In SPAAC, a strained cyclooctyne reacts with an azide in a [3+2] cycloaddition to form a triazole.

While this compound itself is not a strained alkyne, the principles of SPAAC are relevant to the broader context of using alkyne-functionalized molecules for bioconjugation. The development of bioorthogonal reactions like SPAAC has revolutionized the study of biological processes by enabling the specific labeling and tracking of biomolecules in their native environment.

Halogen Dance Reactions and Intramolecular Halogen Rearrangements in Thiophene Systems

The halogen dance reaction is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring clockss.org. This rearrangement can be a powerful tool for the synthesis of substituted heterocycles that are otherwise difficult to access rsc.org. In thiophene systems, the halogen dance has been observed for both bromo- and iodo-substituted derivatives rsc.org.

The reaction is typically initiated by a strong base, such as an organolithium reagent or lithium amide, which deprotonates the thiophene ring to form a thienyllithium intermediate. This intermediate can then undergo a series of intermolecular halogen-metal exchange steps, leading to the migration of the halogen to a more thermodynamically stable position. The final position of the halogen is often influenced by the presence of other substituents on the thiophene ring.

For this compound, a halogen dance reaction could potentially lead to the migration of the iodine atom from the alkyne to the thiophene ring, or to a different position on the ring if another halogen is present. The electron-withdrawing nature of the iodoethynyl group would likely influence the acidity of the ring protons and thus the initial deprotonation site, as well as the stability of the resulting organometallic intermediates. While specific studies on the halogen dance of this compound are limited, the general principles of this reaction on halothiophenes suggest a potential pathway for isomerization and further functionalization nih.gov.

Functionalization through C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical method for the functionalization of aromatic and heteroaromatic compounds. For thiophene and its derivatives, C-H activation provides a means to introduce new substituents at various positions on the ring, bypassing the need for pre-functionalized starting materials.

In the case of this compound, the C-H bonds at the 3, 4, and 5-positions of the thiophene ring are potential sites for functionalization via C-H activation. The regioselectivity of C-H activation on thiophenes is often influenced by the directing ability of existing substituents and the choice of catalyst and reaction conditions. The iodoethynyl group at the 2-position would be expected to exert a significant electronic and steric influence on the reactivity of the adjacent C-H bonds.

Palladium-catalyzed C-H activation has been widely used for the arylation of thiophenes. Depending on the ligands and reaction conditions, arylation can be directed to either the α- or β-positions of the thiophene ring. For this compound, C-H activation at the 5-position would lead to 2,5-disubstituted thiophenes, while activation at the 3-position would result in 2,3-disubstituted products. These strategies open up avenues for the synthesis of a wide array of functionalized thiophene derivatives with potential applications in materials science and medicinal chemistry.

Applications of 2 Iodoethynyl Thiophene in Advanced Materials and Chemical Synthesis

Role as a Key Building Block in Complex Organic Synthesis

In the realm of organic synthesis, 2-(iodoethynyl)thiophene is recognized as a key molecular scaffold. clockss.org Its utility stems from the ability of its iodo and alkynyl groups to participate in a variety of bond-forming reactions, enabling the construction of intricate molecular frameworks with tailored properties.

The iodoethynyl functionality is particularly well-suited for carbon-carbon bond-forming reactions, such as the Sonogashira cross-coupling. researchgate.net This makes this compound an ideal starting material for the synthesis of extended conjugated systems, where alternating single and multiple bonds lead to delocalized π-electron networks. These systems are the cornerstone of many functional organic materials due to their unique electronic and optical properties.

Research has demonstrated the successful alkynylation of thiophenes to produce oligothiophenes with significant electronic delocalization, which enhances their conductivity and optical characteristics. The iodoalkyne group can be coupled with terminal acetylenes, leading to the formation of asymmetrically substituted enediynes and other complex conjugated structures. researchgate.net This strategic approach has been employed to construct various functional molecules, including those with donor-π-acceptor (D-π-A) architectures, which are crucial for applications in nonlinear optics and organic electronics. The ability to readily introduce the thiophene-ethynyl unit into larger molecules makes this compound a valuable precursor for materials with precisely engineered electronic properties.

Table 1: Examples of Conjugated Systems Synthesized from Iodoethynyl Precursors

| Precursor Type | Reaction | Resulting System/Molecule | Key Feature | Reference |

|---|---|---|---|---|

| This compound derivatives | Alkynylation | Oligothiophenes | Enhanced electronic delocalization and conductivity | |

| Iodo-substituted benzo[b]thiophene | Sonogashira cross-coupling | Acyclic enediynes | Asymmetrically substituted conjugated backbone | researchgate.net |

| (Iodoethynyl)triisopropylsilane | Palladium-catalyzed cross-coupling | D-π-A systems | Enhanced electronic properties for functional materials |

The rigid framework and reactive termini of this compound and its derivatives also make them excellent scaffolds for synthesizing fused polycyclic heterocycles. derpharmachemica.com These multi-ring systems are prevalent in natural products, pharmaceuticals, and materials science. frontiersin.org Synthetic strategies often involve intramolecular cyclization reactions where the iodoethynyl group plays a pivotal role.

For instance, derivatives of 2-(iodoethynyl)benzo[b]thiophene have been used to create 11-membered macrocyclic enediynes through Cr(II)-promoted intramolecular cyclization. researchgate.net This demonstrates the utility of the iodoalkyne moiety in directing the formation of complex, ring-fused structures. The electrophilic cyclization of related diacetylenes is another established method for producing iodo-substituted heteroaromatics that serve as versatile intermediates for further elaboration into fused systems. researchgate.net Methodologies such as palladium-catalyzed reaction cascades, which combine cross-coupling with intramolecular C–H arylation, have been successfully used to synthesize a variety of acenaphthylene-fused heteroarenes, including thiophene-based structures. beilstein-journals.org These strategies highlight the importance of iodo-heteroaryl building blocks in providing efficient pathways to structurally complex and functionally diverse polycyclic molecules. beilstein-journals.orgresearchgate.net

Polymer Chemistry and Advanced Materials

The unique properties of the thiophene (B33073) ring make it a favored component in polymer chemistry, particularly for advanced materials used in electronics. researchgate.netmdpi.com this compound serves as a valuable monomer or precursor for introducing the desirable characteristics of thiophene into polymer backbones.

Thiophene-containing conjugated polymers are a cornerstone of organic electronics, finding use in organic field-effect transistors (OFETs), polymer solar cells (PSCs), and electrochromic devices. researchgate.netrsc.orgchalmers.seresearchgate.net The inclusion of thiophene units in the polymer backbone contributes to good charge transport properties and chemical stability. researchgate.netnih.gov The this compound molecule provides a reactive handle for polymerization through cross-coupling reactions, allowing for its integration into polymer chains.

The design of donor-acceptor (D-A) copolymers, which often feature electron-rich thiophene units, allows for the tuning of the polymer's electronic energy levels and optical absorption properties. rsc.orgadvancedsciencenews.commdpi.com For example, isoindigo-based polymers incorporating thiophene units have demonstrated high air-stable charge mobility, making them promising for solution-processable OFETs. researchgate.net Studies on such polymers have shown that properties like charge mobility and the formation of ordered nanostructures in thin films are highly dependent on the polymer's molecular structure, which can be precisely controlled using versatile building blocks. researchgate.netrsc.org The ability to synthesize polymers with specific electronic characteristics is critical for optimizing the performance of organic electronic devices. advancedsciencenews.com

Table 2: Performance of Thiophene-Based Conjugated Polymers in Organic Electronics

| Polymer System | Key Structural Unit | Application | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|---|

| PTVT-T8 | 2D-conjugated bithiophene | OFET / PSC | 0.42 | 6.79% | rsc.org |

| PTVT-T10 | 2D-conjugated bithiophene | OFET / PSC | - | 5.65% | rsc.org |

| IIDDT | Isoindigo-dithiophene | OFET | 0.79 | N/A | researchgate.net |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications such as gas storage and catalysis. nih.govresearchgate.net Thiophene-based building blocks have been successfully incorporated into COFs, imparting advantageous electronic properties and specific functionalities. nih.govrsc.org The ditopic, reactive nature of this compound makes it a potential building block for constructing such ordered networks.

Thiophene-containing COFs have demonstrated significant potential as effective sorbents for iodine capture, a critical goal in environmental science. rsc.orgrsc.org The sulfur and nitrogen sites within these frameworks can act as active sites for iodine adsorption. rsc.org For example, a COF synthesized from thiophene-based monomers (TAB-COF) exhibited a high surface area of 1378 m² g⁻¹ and an excellent gaseous iodine uptake capacity of 2.81 g g⁻¹. rsc.org While the direct use of this compound in COF synthesis is an emerging area, the established success of functionalized thiophene monomers highlights the potential for creating novel COFs with unique topologies and properties by leveraging the reactivity of the iodoalkyne group. researchgate.net

Table 3: Properties of Thiophene-Based Covalent Organic Frameworks (COFs)

| COF Name | Key Building Blocks | Surface Area (m²/g) | Pore Size | Application | Reference |

|---|---|---|---|---|---|

| TAPT-COF | Thiophene-containing amine | 1141 | - | Iodine Sorbent | rsc.org |

| TAB-COF | Thiophene-containing amine | 1378 | - | Iodine Sorbent | rsc.org |

Supramolecular Chemistry and Noncovalent Interactions

Beyond covalent synthesis, this compound is a compelling molecule for supramolecular chemistry, which focuses on assemblies formed through noncovalent interactions. acs.org The iodine atom of the iodoethynyl group is electrophilic, enabling it to act as a halogen bond (XB) donor. acs.orgbohrium.com This interaction, where the iodine atom is attracted to a Lewis basic site (a nucleophile), is a powerful tool for directing the self-assembly of molecules into highly ordered, crystalline architectures. acs.org

Studies on analogous iodoethynyl compounds have demonstrated their capacity to form robust supramolecular structures. For example, 2-(iodoethynyl)pyridine (B12042315) derivatives self-assemble via intermolecular C–I···N halogen bonds to form discrete supramolecular triangles and even complex double-helical structures in the solid state. nih.gov Similarly, 1,4-bis(iodoethynyl)benzene has been shown to form one-dimensional (1D) supramolecular polymers through halogen bonding with bromide anions, where the final structure is influenced by a balance of halogen bonds, hydrogen bonds, and van der Waals forces. rsc.org These findings underscore the potential of the iodoethynyl group on a thiophene ring to direct the assembly of novel supramolecular materials. The interplay of halogen bonding from the iodine, potential hydrogen bonding involving the alkyne proton, and π-π stacking of the thiophene rings could lead to complex and functional superstructures. rsc.orgacs.orgami.swiss

Table 4: Examples of Halogen Bonding in Iodoethynyl-Based Supramolecular Systems

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|---|

| 2-(Iodoethynyl)pyridine | Pyridine (B92270) Nitrogen | C–I···N | Supramolecular triangle, Double helices | nih.gov |

| 1,4-Bis(iodoethynyl)benzene | Bromide anion (Br⁻) | C–I···Br⁻ | 1D supramolecular polymer chains | rsc.org |

Halogen Bonding Interactions in Directed Self-Assembly and Crystal Engineering

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base. mdpi.comnih.gov In this compound, the iodine atom is bonded to an sp-hybridized carbon, which significantly enhances the electropositive character of the σ-hole, making it a potent halogen bond donor. This feature is extensively exploited in crystal engineering to guide the self-assembly of molecules into predictable and well-defined solid-state structures. nih.gov

The efficacy of the iodoethynyl group as a strong XB donor has been demonstrated in numerous studies involving analogous compounds, which serve as excellent models for the behavior of this compound. When co-crystallized with halogen bond acceptors, such as molecules containing pyridine or pyrimidine (B1678525) moieties, strong and linear C−I···N halogen bonds are formed. acs.orgmdpi.com These interactions are the primary driving force for the assembly of 1:1 or 2:2 co-crystals, often resulting in the formation of discrete supramolecular structures like dimers or complex parallelogram-shaped macrocycles. acs.orgnih.gov

Research on co-crystals formed between iodoethynylbenzene derivatives and pyridyl- or pyrimidyl-capped thiophenes provides direct insight into the nature of these interactions. researchgate.netmst.edu X-ray crystallographic analyses of these systems consistently reveal short N···I contact distances, which are significantly less than the sum of the van der Waals radii of nitrogen and iodine (typically reduced by 20-33%), and C−I···N bond angles approaching linearity (170-180°). mdpi.comnih.govmst.edu These geometric parameters are indicative of strong and highly directional halogen bonds. The strength of these interactions has been quantified through both experimental and computational methods, with interaction energies falling in a range that confirms their critical role in driving molecular assembly. acs.orgnih.gov For instance, the interaction energy for a C–I···N bond can be comparable to or even greater than that of conventional hydrogen bonds. acs.org

Beyond nitrogen heterocycles, other Lewis basic sites can act as halogen bond acceptors for the iodoethynyl group. Studies involving copper(II) complexes with iodoethynyl-functionalized ligands have shown that solvent molecules like ethyl acetate (B1210297) can form C−I···O halogen bonds. mdpi.com This demonstrates the versatility of the iodoethynyl moiety in forming predictable interactions with a variety of functional groups, a principle that is directly applicable to this compound in the design of complex materials.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | N···I Distance (Å) | C−I···N Angle (°) | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|---|---|---|

| (NO2)2BAI | PyrT2 | C−I···N | 2.70 | 174.5 | Not Reported | mst.edu |

| F2BAI | PyrT2 | C−I···N | 2.78 | 178.7 | Not Reported | mst.edu |

| (NO2)2BAI | PrmT | C−I···N | 2.83 (avg) | 171.2 (avg) | -25 to -29 | mdpi.com |

| 2-(3-iodoethynyl-phenylethynyl) pyridine | Self (dimer) | C−I···N | Not Reported | Not Reported | -62.1 | nih.gov |

| 1,4-diiodotetrafluorobenzene | 5-(4-pyridyl)-2-bromothiophene | C−I···N | Not Reported | Not Reported | -26.3 to -56.0 | acs.org |

π-Stacking Interactions in the Design of Organized Molecular Assemblies

The thiophene ring in this compound is an electron-rich aromatic system, making it highly susceptible to engaging in π-stacking interactions. This interaction, which arises from the electrostatic attraction between π-orbitals of adjacent aromatic rings, is a crucial secondary force in the assembly of organic molecules. researchgate.net In concert with the primary halogen bonds, π-stacking plays a synergistic role in dictating the final solid-state architecture of materials derived from this compound. rsc.org

In the solid state, molecules containing thiophene often arrange in either face-to-face or, more commonly, slipped-stack arrangements. mst.edu This stacking provides effective pathways for charge transport, a property that is essential for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgmst.edu The interplay between halogen bonding and π-stacking allows for the construction of highly ordered, multidimensional supramolecular structures. Typically, halogen bonds direct the formation of 1D chains or discrete assemblies, which then organize into 2D sheets or 3D networks via π-stacking and other weaker interactions. mst.eduacs.org

For example, in co-crystals of pyridyl-thiophene building blocks and iodo-substituted benzenes, halogen bonds form primary dimers or chains, which then pack into columns stabilized by π-stacking between the thiophene rings. researchgate.netmst.edu The inter-planar distance between stacked thiophene moieties is a key parameter, with typical distances ranging from 3.4 to 4.3 Å. mst.edu Computational studies have confirmed that the interaction energies associated with π-stacking are significant, often comparable in magnitude to the halogen bonds within the same crystal structure. mdpi.comresearchgate.net This synergy is critical; the directionality of the halogen bond provides the initial structural scaffold, while the less directional but collectively strong π-stacking interactions provide stabilization and promote dense packing, leading to enhanced electronic communication between molecules. rsc.orgacs.org

The combination of these orthogonal interactions provides a powerful strategy for crystal engineering. By modifying substituents on the thiophene ring or the nature of the halogen bond acceptor, it is possible to fine-tune the balance between halogen bonding and π-stacking, thereby controlling the molecular packing and, consequently, the bulk material properties. mdpi.com

| System | Stacking Type | Interplanar Distance (Å) | Calculated Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| PyrT2-F2BAI Co-crystal | Slipped-stack | 4.22 | Not Reported | mst.edu |

| PyrT2-(NO2)2BAI Co-crystal | Slipped-stack | 3.87 | Not Reported | mst.edu |

| (NO2)2BAI-PrmT Co-crystal | π-stacking | Not Reported | -25 to -29 | mdpi.com |

| 26DIP-BPE Co-crystal | π-stacking | Not Reported | -26.9 | acs.org |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT has become an indispensable tool for exploring the potential energy surfaces of chemical reactions. For a molecule like 2-(Iodoethynyl)thiophene, which features a reactive C-I bond and a π-rich alkynylthiophene system, DFT calculations can elucidate the complex pathways of its transformations, such as cyclization and cross-coupling reactions.

Computational studies on related systems have detailed the mechanisms of metal-catalyzed reactions, which are applicable to this compound. For instance, the iodocyclization of alkyne derivatives has been investigated, providing a basis for understanding how the iodoethynyl group might participate in intramolecular cyclization reactions. nih.gov DFT calculations can map out the step-by-step mechanism, identifying key intermediates and transition states.

In the context of cross-coupling, such as Suzuki or Stille reactions, DFT studies on analogous systems reveal a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net For this compound, the initial step would involve the oxidative addition of a low-valent transition metal catalyst (e.g., Pd(0)) to the C-I bond. DFT calculations help determine the activation barriers for these steps, providing a quantitative understanding of the reaction kinetics. nih.govsemanticscholar.org For example, investigations into iron-catalyzed cross-coupling reactions have explored the Fe(I)/Fe(II)/Fe(III) catalytic cycles, highlighting the role of radical intermediates. nih.gov

Hypothetical reaction pathways for the cyclization of thiophene (B33073) derivatives containing alkynes can be modeled to predict the feasibility and outcomes of such reactions. mdpi.com These computational models are crucial for designing new synthetic routes that leverage the unique reactivity of the iodoethynyl moiety.

Table 1: Representative Calculated Activation Energies for Key Steps in Related Cross-Coupling Reactions

| Reaction Step | Catalyst System | Model Substrate | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd(PPh₃)₄ | Aryl Halide | 10-15 |

| Transmetalation | Pd(II) complex | Arylboronic Acid | 5-10 |

| Reductive Elimination | Pd(II) complex | Diaryl-Pd Complex | 15-25 |

Note: Data are generalized from typical DFT studies on Suzuki cross-coupling reactions and serve as illustrative examples.

Regioselectivity is a critical aspect of reactions involving substituted thiophenes. The thiophene ring has two distinct reactive positions (C3/C4 and C5) relative to the ethynyl (B1212043) group at C2. DFT is a powerful tool for predicting the preferred site of reaction in transition metal-catalyzed transformations.

For instance, in cross-coupling reactions on a di-substituted thiophene, the catalyst can preferentially react at one position over another. Studies on 2,3-dibromothiophene have shown that palladium catalysts can regioselectively couple at the C2 position. researchgate.net This selectivity is governed by a combination of electronic and steric factors. DFT calculations can quantify these effects by comparing the activation energies of the transition states leading to different regioisomeric products. rsc.org The analysis of distortion-interaction models within DFT can reveal that steric hindrance during the migratory insertion step often controls the regiochemical outcome. rsc.org By calculating the energies of the different reaction pathways, a clear prediction of the major product can be made, guiding synthetic efforts. beilstein-journals.org

Quantum Chemical Calculations for Electronic Structure, Aromaticity, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These calculations provide detailed information about the molecule's electronic structure, which dictates its reactivity and spectroscopic properties.

Methods like DFT, often using hybrid functionals such as B3LYP, are employed to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.net For the related molecule 2-[(Trimethylsilyl)ethynyl]thiophene, calculations show C-S bond lengths of approximately 1.76 Å and 1.78 Å, with the C-S-C bond angle in the ring being around 91.5°. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. In ethynylthiophenes, the HOMO is typically a π-type orbital with significant electron density delocalized between the thiophene ring and the ethynyl group. ias.ac.in The LUMO is also a π* orbital, and the HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies. researchgate.netmdpi.com

The aromaticity of the thiophene ring in this compound can also be assessed computationally. Thiophene itself is an aromatic compound, but its aromaticity is influenced by substituents. amazonaws.comchemrxiv.org Aromaticity can be quantified using various indices, such as Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). Computational studies on thiophene analogs show that the degree of aromaticity is sensitive to the electronic nature of the substituents and how the thiophene ring is fused or connected to other groups. mdpi.com The electron-withdrawing nature of the iodoethynyl group is expected to influence the electron delocalization and thus the aromatic character of the thiophene ring.

Table 2: Calculated Electronic Properties of Thiophene and a Related Derivative

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Thiophene | B3LYP/6-311+G(d,p) | -6.35 | -0.82 | 5.53 |

| 2-[(Trimethylsilyl)ethynyl]thiophene | B3LYP/6-311+G(d,p) | -6.21 | -1.15 | 5.06 |

Note: Data are representative values from quantum chemical studies. nih.govresearchgate.net

Computational Modeling of Noncovalent Interactions (e.g., Halogen Bonding, π-Stacking)

The iodoethynyl group in this compound is a potent halogen bond (XB) donor. acs.org A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com The σ-hole is a region of positive electrostatic potential on the iodine atom, located opposite to the C-I covalent bond. mdpi.com The strength of this interaction can be comparable to that of a hydrogen bond.

Computational modeling is essential for characterizing these interactions. The electrostatic potential on the molecular surface can be calculated to visualize the σ-hole and predict the directionality of halogen bonding. acs.org High-level quantum chemical calculations can accurately determine the interaction energies and geometries of halogen-bonded complexes. For iodoethynyl moieties, interaction energies with common XB acceptors like pyridyl nitrogen can range from -26 to -56 kJ/mol. acs.org These interactions are highly directional, with the C-I···N angle being close to 180°. nih.gov

In addition to halogen bonding, the thiophene ring can participate in π-stacking interactions. Computational studies on thiophene dimers have shown that both parallel-displaced and T-shaped configurations are stable, with dispersion forces being the primary source of attraction. researchgate.net The interaction energy for a T-shaped thiophene dimer has been calculated to be around -3.12 kcal/mol. researchgate.net These noncovalent interactions play a crucial role in determining the solid-state packing and supramolecular assembly of this compound.

Table 3: Calculated Halogen Bond Parameters for Model Systems

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ/mol) | Bond Distance (I···N/O) (Å) | Bond Angle (C-I···N/O) (°) |

|---|---|---|---|---|

| (Iodoethynyl)benzene | Pyridine (B92270) | -26.3 to -56.0 | ~2.8 | ~175 |

| 5-Iodo-2-(4-pyridyl)thiophene | Nitrogen (intermolecular) | -19.6 | 2.81 | 177 |

Note: Data compiled from DFT studies on representative iodoethynyl and iodothiophene systems. acs.orgnih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, conformational analysis is straightforward. However, MD simulations are invaluable for understanding how the molecule behaves in a condensed phase, such as in solution or as part of a larger molecular assembly.

MD simulations can model the interactions of this compound with solvent molecules, predict its aggregation behavior, and explore its binding modes with biological targets or materials. mdpi.comnih.gov For instance, simulations of thiophene derivatives in water can reveal how side chains and functional groups influence aggregation and π-π stacking. diva-portal.org Ab initio MD simulations, which combine classical dynamics with on-the-fly quantum mechanical force calculations, can be used to study photochemical processes, such as the relaxation of photoexcited thiophene, which can involve ring-opening and intersystem crossing. rsc.org Although computationally intensive, these methods provide a highly accurate picture of molecular motion and reactivity in complex environments.

Spectroscopic Characterization Methodologies in 2 Iodoethynyl Thiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(Iodoethynyl)thiophene in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thiophene (B33073) ring (H-3, H-4, and H-5). The chemical shifts and coupling patterns are characteristic of a 2-substituted thiophene. The proton at the C-5 position, being adjacent to the sulfur atom, typically appears at the most downfield position, followed by the H-3 proton, which is adjacent to the iodoethynyl substituent, and finally the H-4 proton. The electron-withdrawing nature of the iodoethynyl group influences the electronic environment of the ring, affecting the precise chemical shifts. The coupling between these adjacent protons results in a distinct splitting pattern, typically a set of doublets of doublets, which allows for their definitive assignment.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. Four signals are expected for the thiophene ring carbons and two for the acetylenic carbons. The carbon atom directly bonded to the iodine (C-α of the ethynyl (B1212043) group) is significantly influenced by the heavy atom effect of iodine. The carbon of the thiophene ring attached to the substituent (C-2) will also show a characteristic chemical shift. In related compounds like 2-iodothiophene, the carbon attached to iodine (C2) resonates around 72.5 ppm, while the other ring carbons appear between 128 and 138 ppm. chemicalbook.com For unsubstituted thiophene, the carbons resonate at approximately 125 ppm. chemicalbook.com The presence of the ethynyl group would further modify these values.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-3 | ~7.2 | dd | Couples to H-4 and H-5 |

| H-4 | ~7.0 | dd | Couples to H-3 and H-5 | |

| H-5 | ~7.4 | dd | Couples to H-3 and H-4 | |

| ¹³C | C-2 | ~95 | s | Carbon bearing the substituent |

| C-3 | ~132 | d | ||

| C-4 | ~128 | d | ||

| C-5 | ~138 | d | ||

| -C≡C-I | ~90 | s | Ethynyl carbon attached to the ring | |

| -C≡C-I | ~10 | s | Ethynyl carbon attached to iodine |

Note: The values in the table are predictive and based on analyses of structurally similar compounds, as definitive, published experimental data for this compound is not consistently available in the reviewed literature.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and probe the molecular structure of this compound by detecting the vibrations of its chemical bonds.

FTIR Spectroscopy The FTIR spectrum is determined by the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. For this compound, key expected absorptions include the C-H stretching vibrations of the thiophene ring, typically found in the 3100-3000 cm⁻¹ region. primescholars.com The C=C stretching vibrations within the aromatic ring usually appear between 1600 and 1400 cm⁻¹. researchgate.net A crucial diagnostic peak is the C≡C triple bond stretch of the iodoethynyl group. In similar iodoalkyne compounds, this vibration gives a weak to medium intensity band in the 2200-2100 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is typically observed at lower wavenumbers, often around 850-600 cm⁻¹. researchgate.net

Raman Spectroscopy Raman spectroscopy, which detects light scattered by molecular vibrations, is complementary to FTIR. It is particularly sensitive to vibrations of non-polar bonds. Therefore, the C≡C triple bond and the C-I bond of the iodoethynyl group are expected to produce strong signals in the Raman spectrum. The C≡C stretch would appear in the same 2200-2100 cm⁻¹ region as in the FTIR but is often more intense. The C-I stretching vibration is expected at a very low frequency, typically below 600 cm⁻¹. Raman spectroscopy is also highly sensitive to the crystal lattice vibrations in the solid state, providing information on polymorphism. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR / Raman) |

|---|---|---|---|

| C-H Stretch | Thiophene Ring | 3100 - 3000 | Medium / Medium |

| C≡C Stretch | Iodoalkyne | 2200 - 2100 | Weak-Medium / Strong |

| C=C Stretch | Thiophene Ring | 1600 - 1400 | Strong / Medium |

| C-S Stretch | Thiophene Ring | 850 - 600 | Medium / Medium |

| C-I Stretch | Iodoalkyne | < 600 | Weak / Strong |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of the compound is C₆H₃IS, giving it a monoisotopic mass of approximately 233.90 g/mol .

Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion ([M]⁺•). This ion is energetically unstable and breaks down into smaller, characteristic fragment ions. gbiosciences.com The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the C-I bond is the weakest bond and its cleavage is a highly probable fragmentation pathway. docbrown.info This would lead to the loss of an iodine radical, resulting in a prominent peak corresponding to the [M-I]⁺ fragment. Other likely fragmentations include the loss of the entire iodoethynyl group or cleavage of the thiophene ring itself. Unlike compounds containing chlorine or bromine, iodine is monoisotopic (¹²⁷I), so no characteristic M+2 isotopic pattern is observed. docbrown.infochemguide.co.uk

| m/z Value (approx.) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 234 | Molecular Ion | [C₆H₃IS]⁺• | Parent ion peak, [M]⁺• |

| 127 | Iodine Cation | [I]⁺ | Low probability, but indicative of an iodine compound. docbrown.info |

| 107 | Thienylethynyl Cation | [C₆H₃S]⁺ | Represents the loss of the iodine atom ([M-I]⁺). Expected to be a major peak due to weak C-I bond. |

| 83 | Thiophene Cation | [C₄H₃S]⁺ | Loss of the iodoacetylene group. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and, crucially, detailed information about how molecules pack together through intermolecular forces.

For this compound, X-ray analysis would reveal the planarity of the thiophene ring and the linear geometry of the ethynyl group. The most significant insight gained from the crystal structure would be the nature of the intermolecular interactions, which are dominated by halogen bonding. wikipedia.org The iodine atom in an iodoalkyne is a potent halogen bond donor. mdpi.com This is due to an electron-deficient region, known as a σ-hole, which forms on the iodine atom along the axis of the C-I bond. acs.org This electrophilic region can form a strong, directional, non-covalent interaction with a nucleophilic site on an adjacent molecule. wikipedia.org

Future Perspectives and Emerging Research Avenues

Dawn of a New Era in Catalysis: Enhancing Efficiency and Selectivity

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 2-(iodoethynyl)thiophene. While traditional palladium- and copper-catalyzed cross-coupling reactions have been instrumental, the future lies in designing catalysts with unprecedented efficiency and selectivity.

Researchers are actively pursuing the development of next-generation palladium catalysts. The focus is on creating ligands that not only enhance the catalytic activity but also provide precise control over the regioselectivity of the reactions. For instance, the design of bulky, electron-rich phosphine ligands can promote the oxidative addition step in cross-coupling reactions, leading to higher yields and faster reaction times. Furthermore, the exploration of palladium nanoparticles as catalysts offers the potential for highly active and recyclable systems, addressing the growing need for sustainable chemical processes. Mechanistic studies, including kinetic analyses and the characterization of reaction intermediates, are crucial in this endeavor, providing the fundamental understanding needed to rationally design more effective catalysts. wildlife-biodiversity.comuvic.canih.govmit.edu

Copper-catalyzed reactions also represent a promising area of research. The use of copper(I) complexes, such as copper(I) thiophene-2-carboxylate (CuTC), has shown potential in mediating cross-coupling reactions under mild conditions. Future work will likely focus on the development of well-defined copper complexes with tailored ligand architectures to improve their catalytic performance and expand their substrate scope in reactions involving this compound.

A key challenge in transformations involving this compound is achieving high selectivity, particularly in complex molecular settings. The development of catalysts that can differentiate between various reactive sites on a molecule is a major goal. This includes designing catalysts that can selectively activate the C-I bond of the iodoethynyl group while leaving other sensitive functional groups untouched. The use of directing groups on the thiophene (B33073) ring or the coupling partner is one strategy being explored to achieve such selectivity.

| Catalyst System | Focus Area | Potential Advantages |

| Palladium-based | Development of advanced phosphine ligands | Enhanced catalytic activity, improved regioselectivity, faster reaction kinetics |

| Palladium nanoparticles | High activity, recyclability, sustainability | |

| Copper-based | Novel copper(I) complexes with tailored ligands | Milder reaction conditions, expanded substrate scope, cost-effectiveness |

| Selectivity-focused | Catalysts with directing-group compatibility | High chemoselectivity in complex molecules |

Beyond the Benchtop: New Applications in Functional Materials and Synthesis

The unique electronic and structural properties of the thiophene ring, combined with the versatile reactivity of the iodoethynyl group, make this compound an ideal building block for a new generation of functional materials and advanced synthetic strategies.

In the realm of functional materials, this compound is a promising monomer for the synthesis of novel conducting polymers. The ethynyl (B1212043) linkage can be exploited for polymerization reactions, such as Sonogashira coupling, to create highly conjugated polymers with tailored electronic properties. These materials are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The ability to precisely control the polymer structure by using this compound as a monomer allows for the fine-tuning of the material's band gap, charge carrier mobility, and other key performance parameters.

Another exciting application is in the construction of complex molecular architectures, such as thiophene-based dendrimers and macrocycles. nih.govuh.edunih.govresearchgate.net The rigid and linear nature of the ethynyl unit makes this compound an excellent component for building well-defined, three-dimensional structures. These dendritic and macrocyclic compounds have potential applications in areas such as light harvesting, sensing, and drug delivery. The convergent synthetic approaches, often relying on metal-mediated coupling reactions, allow for the precise construction of these intricate molecules. nih.govuh.edu

Advanced synthetic strategies are also benefiting from the unique reactivity of this compound. The iodoethynyl group can participate in a variety of transformations beyond standard cross-coupling reactions. For example, it can undergo cycloaddition reactions to form more complex heterocyclic systems. The development of novel synthetic methodologies that leverage the dual reactivity of the iodo and alkynyl functionalities is an active area of research. This could lead to the efficient synthesis of novel scaffolds for medicinal chemistry and materials science.

| Application Domain | Specific Use of this compound | Potential Impact |

| Functional Polymers | Monomer in Sonogashira polymerization | Development of novel conducting polymers for organic electronics |

| Molecular Architectures | Building block for dendrimers and macrocycles | Creation of materials for light harvesting, sensing, and drug delivery |

| Advanced Synthesis | Substrate in novel cycloaddition and cascade reactions | Efficient synthesis of complex heterocyclic scaffolds |

The Power of Prediction: Integrating Computational Modeling

Advanced computational modeling is poised to revolutionize the way we approach the chemistry of this compound. By providing deep insights into reaction mechanisms and predicting the properties of new molecules, computational tools can significantly accelerate the discovery and design of novel reactions and materials.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. DFT calculations can be used to model the transition states of reactions involving this compound, providing a detailed understanding of the reaction mechanism. nih.govresearchgate.net This knowledge is invaluable for optimizing reaction conditions and for the rational design of new catalysts. For example, DFT can be used to predict how different ligands will affect the activity and selectivity of a palladium catalyst in a cross-coupling reaction. wildlife-biodiversity.comuvic.canih.gov

Computational methods are also being used to predict the electronic and optical properties of new materials derived from this compound. By simulating the properties of hypothetical polymers and macrocycles, researchers can identify promising candidates for synthesis and experimental investigation. This in silico screening approach can save significant time and resources by focusing experimental efforts on the most promising materials.

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is an emerging area with immense potential. By training algorithms on large datasets of experimental and computational data, it may be possible to develop predictive models that can rapidly identify optimal reaction conditions or design novel molecules with desired properties. This data-driven approach could lead to a paradigm shift in the way we discover and develop new chemical technologies based on this compound.

| Computational Tool | Application in this compound Research | Benefit |

| Density Functional Theory (DFT) | Mechanistic studies of reactions | Rational catalyst design, optimization of reaction conditions |

| Prediction of electronic and optical properties | In silico screening of new functional materials | |

| Machine Learning / AI | Predictive modeling of reaction outcomes and molecular properties | Accelerated discovery of new reactions and materials |

Q & A

Q. How can computational methods like DFT aid in predicting the electronic properties of this compound?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level predict HOMO-LUMO gaps, global reactivity descriptors (electrophilicity index), and vibrational frequencies. These correlate with experimental UV-Vis, IR, and electrochemical data. Charge density analysis (e.g., Atoms-in-Molecules theory) identifies regions susceptible to electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.